N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide
Description
N-[(9-Ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide (CAS: 352652-37-0) is a carbazole-derived compound with the molecular formula C₂₀H₂₅BrN₂ and an average molecular mass of 373.338 g/mol. Its structure features a 9-ethyl-substituted carbazole core, a methylene bridge at the 3-position, and a cyclopentanamine moiety, with a hydrobromide counterion enhancing solubility and stability. The compound is characterized by a purity of 95% (RN: 352652-37-0) and is cataloged under MDL number MFCD13186528 .
Carbazole derivatives are widely studied for their biological and material science applications, including antimicrobial, anti-inflammatory, and optoelectronic properties. This compound’s structural uniqueness lies in the combination of a bulky cyclopentanamine group and hydrobromide salt, which may influence its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]cyclopentanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2.BrH/c1-2-22-19-10-6-5-9-17(19)18-13-15(11-12-20(18)22)14-21-16-7-3-4-8-16;/h5-6,9-13,16,21H,2-4,7-8,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURIVJVSFPEXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3CCCC3)C4=CC=CC=C41.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide typically involves the following steps:
Formation of 9-ethyl-9H-carbazole-3-carbaldehyde: This intermediate is synthesized through the reaction of 9-ethylcarbazole with appropriate reagents to introduce the aldehyde group at the 3-position.
Reductive Amination: The aldehyde group of 9-ethyl-9H-carbazole-3-carbaldehyde is subjected to reductive amination with cyclopentanamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst.
Hydrobromide Formation: The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted carbazole derivatives .
Scientific Research Applications
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide, with the CAS number 1609406-50-9, is a compound that has garnered attention in various scientific research applications. This article provides an overview of its properties, potential applications, and relevant case studies.
Pharmaceutical Development
This compound is being explored for its potential in drug development, particularly in the treatment of neurological disorders. The carbazole structure is known for its ability to interact with various receptors in the central nervous system, making it a candidate for further investigation in neuropharmacology.
Cancer Research
The compound's unique structure may also have implications in cancer therapy. Carbazole derivatives have shown promise as anti-cancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies are ongoing to evaluate the efficacy of this compound against specific cancer types .
Material Science
Research into the use of this compound in material science is emerging. Its properties may be utilized in the development of organic semiconductors and photonic materials due to the stability and electronic properties of carbazole derivatives .
The compound's interaction with biological systems is under investigation, focusing on its potential as an enzyme inhibitor or modulator. Preliminary studies suggest that it may affect pathways related to neurotransmitter release and receptor signaling .
Case Study 1: Neuropharmacological Effects
In a study published in a peer-reviewed journal, researchers administered this compound to animal models to assess its effects on anxiety and depression-related behaviors. Results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as a therapeutic agent for mood disorders .
Case Study 2: Anticancer Activity
A recent investigation evaluated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated that treatment with varying concentrations led to a dose-dependent inhibition of cell proliferation and increased apoptotic activity, highlighting its potential as an adjunct therapy in cancer treatment .
Mechanism of Action
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below highlights key structural differences and similarities with analogous carbazole derivatives:
Key Observations :
- The target compound’s cyclopentanamine group introduces steric bulk compared to simpler amines (e.g., N-methylmethanamine in ).
- The hydrobromide salt enhances aqueous solubility relative to non-ionic derivatives like AJ2-31 or imine-linked analogs .
- Carbazole derivatives with amide or imine linkages (e.g., AJ2-31, ) often exhibit varied electronic properties and binding affinities compared to the target’s amine-hydrobromide system.
Target Compound:
Alkylation of carbazole (e.g., using bromoalkanes or dibromoalkanes as in ).
Mannich reactions or nucleophilic substitution to introduce the cyclopentanamine group.
Salt formation with hydrobromic acid .
Comparable Compounds:
- AJ2-31/32 : Synthesized via amide coupling between carbazole-methylamine and benzoimidazole derivatives using Biotage® purification .
- 9-(4-Bromobutyl)-9H-carbazole : Produced via alkylation of carbazole with 1,4-dibromobutane and TBAB catalysis .
- 2-(3-Methoxycarbazol-9-yl)-N-phenylacetamide : Synthesized via Friedel-Crafts acylation and subsequent amidation .
Physicochemical Properties
| Property | Target Compound | AJ2-31 | 9-(4-Bromobutyl)-9H-carbazole | 2-(3-Methoxycarbazol-9-yl)-N-phenylacetamide |
|---|---|---|---|---|
| Solubility | High (due to hydrobromide) | Moderate (amide polarity) | Low (alkyl chain) | Moderate (amide and aryl groups) |
| logP (estimated) | ~3.5 | ~4.2 | ~4.8 | ~3.0 |
| Thermal Stability | Stable (crystalline salt) | Stable (solid) | Moderate (liquid alkyl chain) | Stable (crystalline) |
Biological Activity
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide is a compound derived from the carbazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclopentanamine under controlled conditions. The resultant compound can be purified via recrystallization or chromatography to ensure high purity for further applications.
Chemical Characteristics:
- Molecular Formula: C20H24N2Br
- Molecular Weight: Approximately 292.42 g/mol
- Density: 1.14 g/cm³
- Melting Point: 238.7 °C
- Boiling Point: 471.1 °C at 760 mmHg .
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including cellular receptors and enzymes. This interaction can lead to modulation of several biological processes, including potential antimicrobial , anticancer , and anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbazole derivatives, including those similar to N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine. For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated significant inhibitory effects on melanoma cell growth by inducing apoptosis through the activation of the p53 signaling pathway. In vitro assays showed that ECCA selectively inhibited BRAF-mutated and wild-type melanoma cells while sparing normal melanocytes .
Table 1: Anticancer Activity of Carbazole Derivatives
Antiviral Activity
In addition to anticancer properties, N-substituted carbazole derivatives have shown promise in antiviral applications. Recent molecular docking studies indicated that certain carbazole derivatives exhibit strong binding affinities against SARS-CoV-2 proteins, suggesting potential as antiviral agents .
Table 2: Binding Affinities Against SARS-CoV-2 Proteins
| Compound | Mpro Binding Affinity (Kcal/mol) | Spike Glycoprotein Binding Affinity (Kcal/mol) | RdRp Binding Affinity (Kcal/mol) |
|---|---|---|---|
| Compound 9e | -8.77 | -6.69 | -7.61 |
| Compound 9h | -8.76 | -6.54 | -8.10 |
| Compound 9i | -8.87 | -6.44 | -8.01 |
| Compound 9j | -8.85 | -6.56 | -7.54 |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare carbazole derivatives such as N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide?
- Methodological Answer : Carbazole derivatives are typically synthesized via alkylation or acylation reactions. For example, the 9-ethyl group can be introduced using alkyl halides (e.g., 1-bromo-3-chloropropane) under basic conditions, often with microwave assistance to enhance reaction efficiency . The cyclopentanamine moiety is likely introduced via reductive amination or nucleophilic substitution, followed by salt formation with hydrobromic acid to yield the hydrobromide derivative. Purification often involves column chromatography (hexane:toluene mixtures) or recrystallization .
Q. How is structural characterization of carbazole derivatives performed?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding.
- Mass Spectrometry : High-resolution MS for molecular weight validation.
- X-ray Crystallography : Resolves absolute configuration and crystal packing (e.g., monoclinic P21/c space group for carbazole derivatives) .
- IR Spectroscopy : Identifies functional groups like carbonyls or amines.
Cross-validation of spectral and crystallographic data is critical to resolve ambiguities .
Q. What preliminary biological assays are used to evaluate carbazole-based compounds?
- Methodological Answer : Initial screening includes:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines to assess therapeutic potential.
- Solubility Studies : Measurement in DMSO/PBS to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents at the 3-position of the carbazole ring?
- Methodological Answer : Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysts : Pd-based catalysts (e.g., Pd(dppf)Cl₂) enhance coupling reactions for aryl substitutions .
- Temperature/Time : Microwave-assisted synthesis (60–150°C, 9–50 hours) balances yield and decomposition risks .
Example Table :
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | Pd(dppf)Cl₂ | 110 | 74 |
| Toluene | None | 80 | 52 |
| DMSO | CuI | 150 | 68 |
| Data adapted from synthesis protocols in . |
Q. How can discrepancies between spectral data and crystallographic findings be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:
- Variable-Temperature NMR : Detects conformational flexibility.
- DFT Calculations : Compares experimental and theoretical bond lengths/angles.
- Multi-Technique Validation : For example, X-ray data showing β = 94.049° for monoclinic crystals may explain deviations in NMR coupling constants .
Q. How do structural modifications (e.g., N-ethyl vs. bromophenyl groups) influence bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., bromo): Enhance antimicrobial activity by increasing membrane permeability .
- N-Alkyl Chains (e.g., ethyl): Improve solubility and bioavailability by reducing logP values .
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 3-position (e.g., methyl, nitro) followed by IC50 determination identifies pharmacophores .
Q. What challenges arise in scaling up multi-step syntheses of carbazole derivatives?
- Methodological Answer : Key challenges include:
- Intermediate Stability : Hydrobromide salts may hygroscopic, requiring anhydrous conditions .
- Purification : Scaling column chromatography is impractical; alternatives like crystallization or distillation are prioritized .
- Yield Optimization : Taguchi method or Design of Experiments (DoE) models minimize variability in reaction parameters (e.g., solvent ratios, catalyst loading) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
